Cephalotaxine, 15-hydroxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

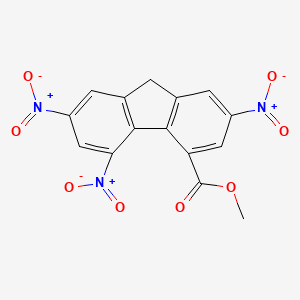

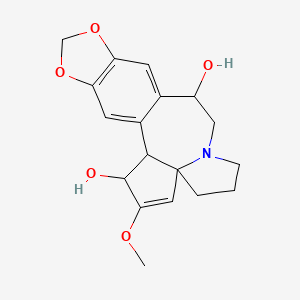

Cephalotaxine, 15-hydroxy- is a natural alkaloid derived from the genus Cephalotaxus, which is a member of the Cephalotaxaceae family.

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of cephalotaxine, 15-hydroxy- involves several steps. One notable method includes the oxidative ring-opening of a furan to unveil an amine-tethered dicarbonyl, which undergoes spontaneous transannular Mannich cyclization. This cascade builds the full cephalotaxine substructure in a single operation with a yield of 60% . Another method involves the use of suspension cells of Cephalotaxus mannii treated with elicitors like coronatine and methyl jasmonate to promote the synthesis of cephalotaxine .

Industrial Production Methods: Industrial production of cephalotaxine, 15-hydroxy- is primarily achieved through the extraction from Cephalotaxus plants. The use of plant suspension cultures treated with elicitors has been shown to improve the yield of cephalotaxine, making it a more viable method for large-scale production .

化学反応の分析

Types of Reactions: Cephalotaxine, 15-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. The biosynthesis of cephalotaxine involves a convergent strategy that assembles an intricate multicyclic skeleton from two aromatic amino acid precursors, phenylalanine and tyrosine .

Common Reagents and Conditions: Common reagents used in the synthesis of cephalotaxine include oxidizing agents for the ring-opening of furan and reducing agents for the Mannich cyclization. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reactions occur efficiently .

Major Products Formed: The major products formed from the reactions involving cephalotaxine, 15-hydroxy- include various cephalotaxine derivatives, such as homoharringtonine, which has significant antitumor activity .

科学的研究の応用

Chemistry: In chemistry, cephalotaxine is used as a precursor for the synthesis of other complex alkaloids. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methods .

Biology: In biology, cephalotaxine has been shown to inhibit the viability of various leukemia cells, making it a promising compound for cancer research .

Medicine: In medicine, cephalotaxine derivatives, such as homoharringtonine, have been used to treat chronic myeloid leukemia and acute myeloid leukemia. These compounds have shown significant efficacy in clinical settings .

Industry: In the pharmaceutical industry, cephalotaxine is used as a starting material for the production of anticancer drugs. Its ability to impact various physiological pathways opens new avenues for therapeutic applications .

作用機序

Cephalotaxine, 15-hydroxy- exerts its effects by binding to the A-site cleft in the large ribosomal subunit, which affects chain elongation and prevents protein synthesis. This mechanism is particularly effective against leukemia cells, where it inhibits the growth and proliferation of cancerous cells .

類似化合物との比較

Cephalotaxine, 15-hydroxy- is part of a group of alkaloids found in Cephalotaxus plants. Similar compounds include harringtonine, deoxyharringtonine, isoharringtonine, and homoharringtonine. These compounds share a similar cephalotaxane skeleton but differ in their side chains and specific biological activities .

Uniqueness: What sets cephalotaxine, 15-hydroxy- apart from its analogs is its specific hydroxylation, which contributes to its unique chemical properties and biological activities. This hydroxyl group plays a crucial role in its interactions with molecular targets, making it a distinct and valuable compound for research and therapeutic applications .

List of Similar Compounds:

- Harringtonine

- Deoxyharringtonine

- Isoharringtonine

- Homoharringtonine

- Cephalosine H

- Cephalosine J

- Cephalosine K

特性

IUPAC Name |

4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,12-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-22-15-7-18-3-2-4-19(18)8-12(20)10-5-13-14(24-9-23-13)6-11(10)16(18)17(15)21/h5-7,12,16-17,20-21H,2-4,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCHXNLVRKQEGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC23CCCN2CC(C4=CC5=C(C=C4C3C1O)OCO5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester](/img/structure/B12083849.png)

![N-[2-(2-hydroxyethylamino)acetyl]undecanamide](/img/structure/B12083859.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate](/img/structure/B12083876.png)